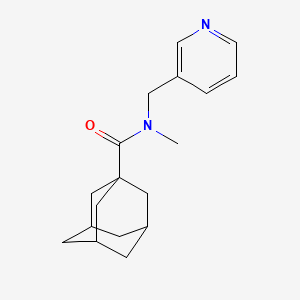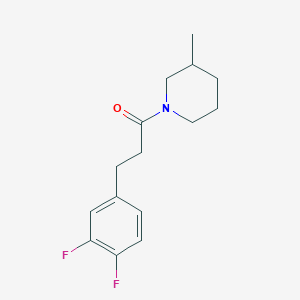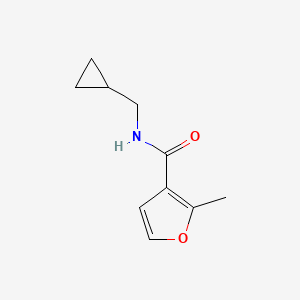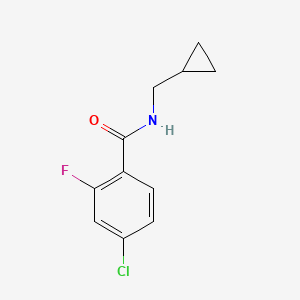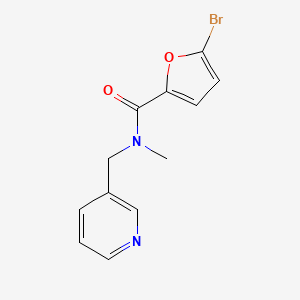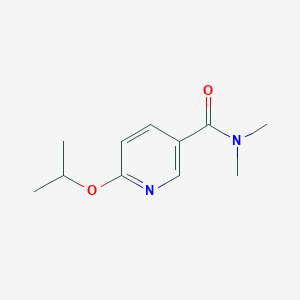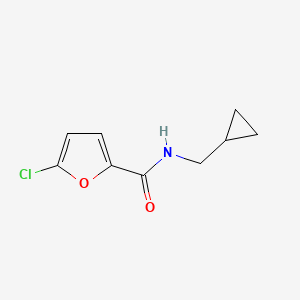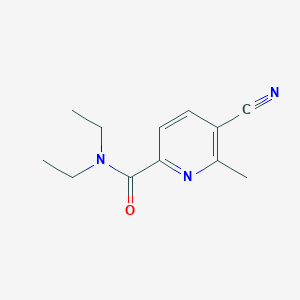![molecular formula C13H16FNO B7511178 N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as FCPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FCPC belongs to a class of compounds known as cyclobutane carboxamides, which have been found to possess a variety of biological activities. In
Mécanisme D'action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. In cancer research, this compound has been found to induce apoptosis by activating the p53 pathway, which is involved in regulating cell cycle and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In neuroscience, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function. In cancer research, this compound has been found to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications in various scientific research fields, and its ability to modulate various biological pathways. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to explore the potential of this compound as a cancer therapy and to identify the molecular targets of this compound in cancer cells. In drug discovery, further studies are needed to optimize the structure of this compound and to develop more potent and selective compounds based on this compound. Overall, this compound has great potential for the development of novel therapeutics in various scientific research fields.
Méthodes De Synthèse
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with cyclobutanecarboxylic acid, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIERUJXFGBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
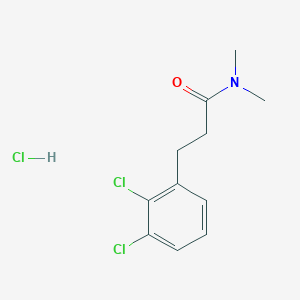

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
